molecular formula C18H12ClN3O4S2 B2727532 3-chloro-N-(5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzo[b]thiophene-2-carboxamide CAS No. 886911-45-1

3-chloro-N-(5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzo[b]thiophene-2-carboxamide

Cat. No. B2727532
CAS RN: 886911-45-1
M. Wt: 433.88
InChI Key: XGHAITHUBSFQRP-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a methylsulfonyl group, a phenyl group, an oxadiazole ring, and a benzo[b]thiophene ring . These functional groups suggest that this compound could have interesting chemical and biological properties.


Synthesis Analysis

While the exact synthesis of this compound is not available, similar compounds are often synthesized through multi-step organic reactions that involve the formation of the various rings and the attachment of the functional groups .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The exact structure would depend on the specific arrangement and connectivity of these groups .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present. For example, the oxadiazole ring might participate in nucleophilic substitution reactions, while the methylsulfonyl group could be involved in elimination reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfonamide group could make it more polar and potentially increase its solubility in water .

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds related to "3-chloro-N-(5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzo[b]thiophene-2-carboxamide" exhibit significant antimicrobial properties. For instance, derivatives of 5-(3-chloro-1-benzothiophen-2-yl)-1,3,4-oxadiazole-2-thiol have been synthesized and tested for antibacterial activity, showing promising results against a variety of bacterial strains (Naganagowda & Petsom, 2011). Similar studies have confirmed the antimicrobial effectiveness of related compounds, suggesting a broad spectrum of potential applications in combating bacterial and fungal infections (Babu, Pitchumani, & Ramesh, 2013).

Anti-HIV Activity

Compounds derived from 1,3,4-oxadiazoles, such as those structurally related to "this compound", have been explored for their anti-HIV activities. A study synthesized 2-(1-[(4-Chloro/methylphenylsulfonylamino)alkyl]-5-thioxo-4,5-dihydro-1,3,4-oxadiazoles and tested them against HIV-1 and HIV-2, although no selective inhibition was observed. However, some derivatives showed inhibitory activity, hinting at the potential for structural modifications to enhance antiviral efficacy (Syed, Akhtar, Al-Masoudi, Jones, & Hameed, 2011).

Anticancer Activity

The anticancer potential of "this compound" and similar compounds has also been a significant focus of research. Various derivatives have been synthesized and evaluated for their efficacy against multiple cancer cell lines, including breast, lung, colon, and ovarian cancer cells. Some of these compounds have shown moderate to excellent anticancer activity, with a few exhibiting higher activities than reference drugs, suggesting their potential as novel anticancer agents (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021).

Future Directions

Future research could focus on elucidating the exact synthesis, structure, and reactivity of this compound. Additionally, its potential biological activity could be explored further .

properties

IUPAC Name

3-chloro-N-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12ClN3O4S2/c1-28(24,25)11-8-6-10(7-9-11)17-21-22-18(26-17)20-16(23)15-14(19)12-4-2-3-5-13(12)27-15/h2-9H,1H3,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGHAITHUBSFQRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C3=C(C4=CC=CC=C4S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12ClN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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